2,6-Dimethylquinolin-4-ol
Overview
Description
2,6-Dimethylquinolin-4-ol is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The structure of 2,6-dimethylquinolin-4(1H)-one, a closely related compound, has been determined and found to be planar with a dihedral angle between the planes of the two rings being 2(1)°, indicating that the molecule is nearly flat .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various starting materials. For instance, a general synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines has been developed from a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone. This process includes the conversion into a 4-chloro- or 4-bromoquinoline followed by the introduction of various substituents . Another study describes the synthesis of 4,6-dimethyl-2-pyridylquinolines from 4-N-p-methylphenylamino-4-pyridyl-1-butenes using a mediated-acid intramolecular cyclisation followed by oxidation to yield the aromatic analogues .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The planarity of the molecule is a common feature, as seen in the structure of 2,6-dimethylquinolin-4(1H)-one . The crystallographic analysis of these compounds often reveals interesting conformations and bonding patterns that are crucial for their biological activity.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclisation, substitution, and oxidation, to yield a wide range of products with different substituents on the quinoline core. The introduction of substituents can significantly alter the chemical and biological properties of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as melting points, solubility, and crystalline structure, are influenced by the substituents on the quinoline nucleus. These properties are essential for the compound's application in drug design and synthesis. For example, the planarity of the quinoline derivatives is an important factor in their intermolecular interactions and, consequently, their biological activities .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis as an Intermediate : 2,6-Dimethylquinolin-4-ol has been identified as an intermediate in the Doebner-Miller synthesis of 2,6-dimethylquinoline. Its synthesis involves acid-catalyzed elimination of water from 4-hydroxy-1,2,3,4-tetrahydroquinoline (Dauphinee & Forrest, 1978).
Thermodynamic Properties : Research includes measuring standard thermodynamic properties of gaseous 2,6-dimethylquinoline, such as molar entropies, enthalpies, and Gibbs free energies of formation. These measurements provide valuable data for understanding the compound's behavior under various conditions (Chirico, Johnson, & Steele, 2007).
Biological Applications
Potential in Anticancer Therapy : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 2,6-dimethylquinolin-4-ol, has shown promise as an anticancer agent, with significant apoptosis-inducing properties and effective blood-brain barrier penetration (Sirisoma et al., 2009).
Antiplasmodial Activity : Some derivatives based on the 2,6-dimethylquinolin-4-ol structure, like those containing the 2-phenyl-6:7-dimethylquinoline nucleus, have shown higher antiplasmodial activity than quinine, suggesting potential for treating malaria (King & Wright, 1948).
Chemical Reactions and Properties
Reactions with Radicals : The reactivity of 2,6-dimethylquinolin-4-ol's methyl groups towards radicals has been studied, revealing unique regioselectivities which are significant for understanding its chemical behavior (Khanna et al., 1992).
Formation of Complexes : Its ability to form complexes with neurotransmitters, as demonstrated by 8-hydroxyquinolines, suggests potential applications in neurochemistry and possibly Alzheimer's disease research (Kenche et al., 2013).
Conformational Analysis : Studies on the conformational properties of 2,6-dimethylquinolin-4-ol derivatives, using mass spectrometry, contribute to a better understanding of their structural characteristics, which is essential for their application in various fields (Sharmila & Babu, 2016).
Safety And Hazards
2,6-Dimethylquinolin-4-ol is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Future Directions
Quinoline and its derivatives, including 2,6-Dimethylquinolin-4-ol, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 2,6-Dimethylquinolin-4-ol could involve further exploration of its potential applications in these fields.
properties
IUPAC Name |
2,6-dimethyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWRRPBOJDRHSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935449 | |
Record name | 2,6-Dimethylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylquinolin-4-ol | |
CAS RN |
15644-82-3 | |
Record name | 15644-82-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-2,6-dimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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